1,2,3-Tribenzyloxybenzene
Overview
Description
1,2,3-Tribenzyloxybenzene is an organic compound belonging to the class of benzene derivatives It is characterized by three benzyl groups attached to the benzene ring at the 1, 2, and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3-Tribenzyloxybenzene can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction between 1,2,3,4-tetraphenyl-1,3-cyclobutanediol and aryl iodides. Another method includes the use of Suzuki coupling and Sonogashira coupling reactions. These reactions typically require specific catalysts, solvents, and reaction conditions to achieve high yields and purity.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using optimized versions of the aforementioned synthetic routes. Industrial production would likely involve the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Tribenzyloxybenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding benzoquinones.
Reduction: Reduction reactions can convert this compound into its corresponding hydroxy derivatives.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products:
Oxidation: Benzoquinones
Reduction: Hydroxy derivatives
Substitution: Various substituted benzene derivatives
Scientific Research Applications
1,2,3-Tribenzyloxybenzene has found applications in multiple scientific research areas:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in the development of antitumor agents.
Medicine: Research indicates that this compound exhibits antitumor activity and can inhibit the growth of cancer cells in vitro.
Industry: It is utilized in the production of specialty chemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,2,3-tribenzyloxybenzene, particularly in its antitumor activity, involves the inhibition of cancer cell growth. The compound interacts with specific molecular targets and pathways, leading to the disruption of cellular processes essential for tumor growth and proliferation. Further research is needed to fully elucidate the detailed molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- 1,2,4-Tribenzyloxybenzene
- 1,3,5-Tribenzyloxybenzene
- 1,2,3-Trihydroxybenzene
Comparison: 1,2,3-Tribenzyloxybenzene is unique due to the specific positioning of the benzyl groups on the benzene ring. This structural arrangement imparts distinct chemical and physical properties compared to its isomers and other similar compounds. For instance, 1,2,4-tribenzyloxybenzene and 1,3,5-tribenzyloxybenzene have different reactivity and stability profiles due to the varying positions of the benzyl groups .
Properties
IUPAC Name |
1,2,3-tris(phenylmethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O3/c1-4-11-22(12-5-1)19-28-25-17-10-18-26(29-20-23-13-6-2-7-14-23)27(25)30-21-24-15-8-3-9-16-24/h1-18H,19-21H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCNNRFELLGMOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90608534 | |
Record name | 1,1',1''-[Benzene-1,2,3-triyltris(oxymethylene)]tribenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90608534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55020-64-9 | |
Record name | 1,1',1''-[Benzene-1,2,3-triyltris(oxymethylene)]tribenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90608534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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